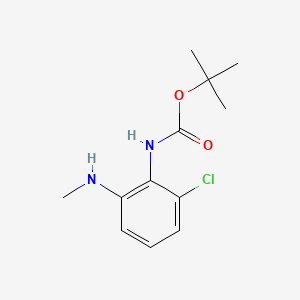
tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate typically involves the reaction of 2-chloro-6-(methylamino)phenol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反应分析
Types of Reactions
tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides and amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
科学研究应用
tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the chloro and methylamino substituents.
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Similar structure but with different substituents on the phenyl ring
Uniqueness
tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate is unique due to the presence of both chloro and methylamino groups on the phenyl ring. These substituents confer distinct chemical reactivity and biological activity compared to other carbamate derivatives. The combination of these functional groups makes it a valuable compound for various research applications .
属性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC 名称 |
tert-butyl N-[2-chloro-6-(methylamino)phenyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-10-8(13)6-5-7-9(10)14-4/h5-7,14H,1-4H3,(H,15,16) |
InChI 键 |
XCVLKLNXLANCBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


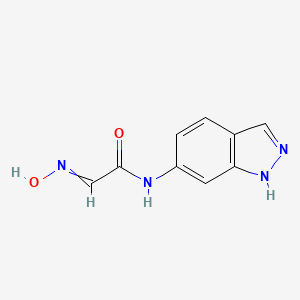
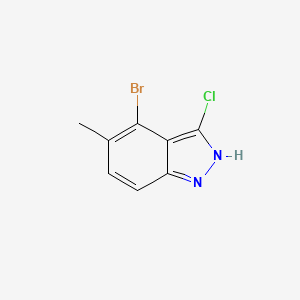
![tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13935789.png)
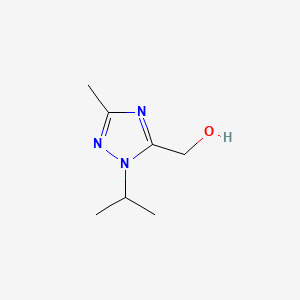
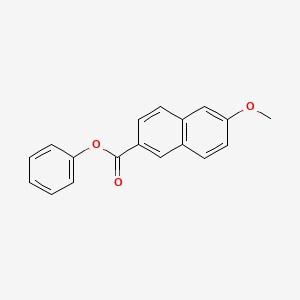
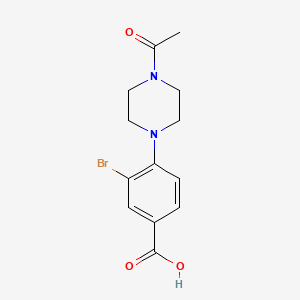
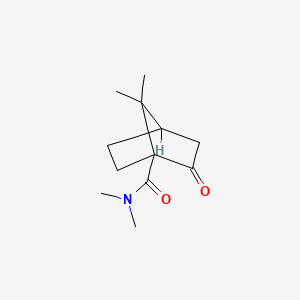
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
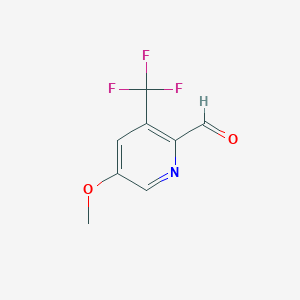
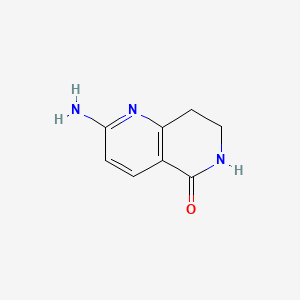
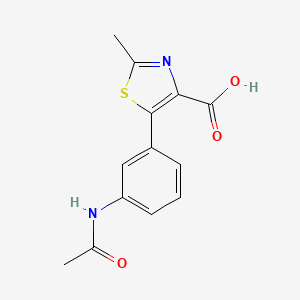
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
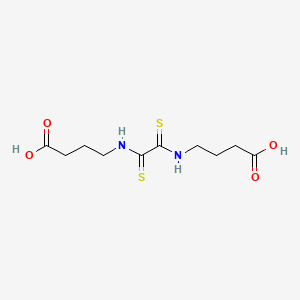
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
